2,6-Diisopropylbenzoic acid
Overview
Description
2,6-Diisopropylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
2,6-Diisopropylbenzoic acid plays a significant role in the synthesis and coordination chemistry of various compounds. It is used in the synthesis of derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These derivatives have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Chemistry in Water
In the field of green chemistry, this compound contributes to constructive organic chemistry in water. It is part of the synthesis process for benzimidazoles in high-temperature water, optimizing yields comparable to or better than those in conventional media (Dudd et al., 2003).
Biodegradation Studies
This compound is also significant in biodegradation studies. It has been used to investigate the fate of 2,6-dihydroxybenzoic acid in mixed microbial cultures, understanding the impact on the biodegradation of other substances like peptone under aerobic conditions (Orhon et al., 2010).
Anticancer Activity
In medical research, derivatives of this compound, like 2,6P-OLA, have shown promising anticancer activity. These derivatives are used in developing nano-liposome-based approaches for drug delivery in treating cancers such as cutaneous papilloma (Khan, 2017).
Synthesis of Other Chemical Compounds
This compound is instrumental in the synthesis of other chemical compounds. It is used in the synthesis of 2,6-Dihydroxyterephthalic Acid via the Kolbe-Schmitt reaction, contributing to advancements in chemical production processes (Wang Ku, 2015).
Crystallization Studies
This compound is also crucial in crystallization studies, aiding in understanding the control of polymorphic outcomes in crystallization processes, such as in the study of 2,6-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).
Zinc Carboxylate Network
It has been used in developing zinc carboxylate networks with low coordination numbers, contributing to inorganic chemistry research (Dickie et al., 2005).
Safety and Hazards
The safety information for 2,6-Diisopropylbenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Properties
IUPAC Name |
2,6-di(propan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGSHYCQQNNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474759 | |
Record name | 2,6-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92035-95-5 | |
Record name | 2,6-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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